molecular formula C9H9BrO2 B1266921 4-(2-Bromoethoxy)benzaldehyde CAS No. 52191-15-8

4-(2-Bromoethoxy)benzaldehyde

Cat. No. B1266921
CAS RN: 52191-15-8
M. Wt: 229.07 g/mol
InChI Key: XFHTVCMRNSBQCF-UHFFFAOYSA-N
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Patent
US09238656B2

Procedure details

4-hydroxy benzaldehyde (700 mg, 5.7 mmol) and dibromoethane (1.2 ml, 0.46 mmol) were taken in 10% NaOH solution (0.7 ml) and TBAS (2.5 g, 13.7 mmol) and heated at 70° C. for 16 h when TLC indicated completion of reaction. The reaction mixture was cooled to rt and poured into water and extracted with ethyl acetate. The combined organic extracts was washed with water, dried and purified by column chromatography using silica gel (100-200 mesh) to afford the pure product as colorless oil in 19% yield.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Four
Yield
19%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[Br:10][CH:11](Br)[CH3:12].O>[OH-].[Na+]>[Br:10][CH2:11][CH2:12][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
BrC(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.7 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.